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molecular formula C7H5NO4 B1601653 3-Hydroxy-2-nitrobenzaldehyde CAS No. 42123-33-1

3-Hydroxy-2-nitrobenzaldehyde

Cat. No. B1601653
M. Wt: 167.12 g/mol
InChI Key: ADSNHKTXYJZXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148244B2

Procedure details

3.62 g of 3-methoxy-2-nitrobenzaldehyde was dissolved in 80 ml of methylene chloride and a boron tribromide-methylene chloride solution (15.03 g of boron tribromide, 40 ml of methylene chloride) was added dropwise under ice cooling, followed by stirring at 0° C. for one hour. The reaction solution was poured into ice, extracted with chloroform, dried and then concentrated to obtain 3.32 g of the desired compound.
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
boron tribromide methylene chloride
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:4]([N+:11]([O-:13])=[O:12])=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7].B(Br)(Br)Br.C(Cl)Cl>C(Cl)Cl>[OH:2][C:3]1[C:4]([N+:11]([O-:13])=[O:12])=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
3.62 g
Type
reactant
Smiles
COC=1C(=C(C=O)C=CC1)[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
boron tribromide methylene chloride
Quantity
40 mL
Type
reactant
Smiles
B(Br)(Br)Br.C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction solution was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C(=C(C=O)C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.32 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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